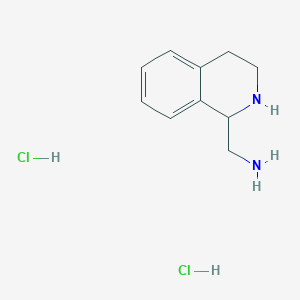

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride

Descripción

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJSFFKBVSPBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Acid-Catalyzed Cyclization and Alkylation

A patented process describes the preparation of 1-alkyl-1,2,3,4-tetrahydroisoquinoline derivatives by cyclization of aminoacetaldehyde dialkyl acetals in the presence of acylating agents (e.g., benzoyl chloride) and bases (tertiary amines or pyridine) under anhydrous conditions. The reaction is typically carried out in inert solvents such as toluene or xylene at reflux temperature with p-toluenesulfonic acid as the catalyst. This method allows direct formation of the tetrahydroisoquinoline ring with substitution at the 1-position.

Transfer Hydrogenation of Dihydroisoquinolines

Another advanced approach involves the transfer hydrogenation of 3,4-dihydroisoquinoline intermediates using chiral Ru(II) complexes as catalysts. This method yields enantiomerically enriched 1,2,3,4-tetrahydroisoquinolines, which can then be converted into the desired amine derivatives. The hydrochloride salt is formed by treatment with HCl in isopropanol, followed by recrystallization to achieve high purity and enantiomeric excess.

Mitsunobu Protocol for Aminoethyl Substituted Derivatives

The Mitsunobu reaction has been successfully applied to synthesize (S)-3-aminoethyl-1,2,3,4-tetrahydroisoquinoline derivatives, which are structurally related to the target compound. This method involves the conversion of tetrahydroisoquinoline amino methyl esters to diamines via a sequence of aminolysis and reduction steps. Although more complex, this route provides access to stereochemically defined amine derivatives.

Multi-Step Synthesis via N-Acyl Intermediates and Cyclization

A five-step synthetic route reported in medicinal chemistry literature involves:

- Formation of N-acetyl intermediates from 2-(3,4-dimethoxyphenyl)-ethylamine.

- Conversion to N-acylcarbamates.

- Reduction with diisobutyl aluminum hydride (DIBAL-H) followed by cyclization mediated by boron trifluoride etherate (BF3·OEt2).

- Catalytic hydrogenation to form the tetrahydroisoquinoline core.

- Reductive amination to introduce the amine substituent.

This method is versatile and has been used to synthesize various tetrahydroisoquinoline alkaloids, demonstrating its applicability to the preparation of (1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amine derivatives.

Salt Formation: Dihydrochloride Preparation

The free base amine is typically converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol. This step enhances the compound’s stability, crystallinity, and solubility, which are critical for pharmaceutical applications. Recrystallization from the acidified solvent system yields the pure dihydrochloride salt.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

- The use of p-toluenesulfonic acid as a catalyst in inert solvents at reflux improves yield and purity in cyclization steps.

- Transfer hydrogenation with chiral Ru(II) complexes provides enantiomerically enriched products, critical for biological activity.

- The Mitsunobu protocol, while more laborious, allows for the synthesis of stereochemically defined amine derivatives, which may be important for specific pharmacological profiles.

- Salt formation with hydrochloric acid in isopropanol is a standard and effective method to obtain the dihydrochloride salt with good crystallinity and stability.

Análisis De Reacciones Químicas

Types of Reactions

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can convert the tetrahydroisoquinoline core into more oxidized forms, such as isoquinolines.

Reduction: Reduction reactions can further saturate the tetrahydroisoquinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides . The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, isoquinolines, and other derivatives with potential biological activities .

Aplicaciones Científicas De Investigación

Antidepressant Activity

Research has indicated that tetrahydroisoquinoline derivatives can act as potential antidepressants. For instance, studies have shown that substituting certain moieties in tetrahydroisoquinoline compounds can significantly increase binding affinity to serotonin receptors, particularly the 5HT1A receptor. This receptor is crucial for the action of many antidepressants, suggesting that (1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride could enhance the efficacy of existing treatments by acting as a dual-acting agent alongside selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. Tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit neurodegenerative processes associated with diseases like Alzheimer's and Parkinson's. This neuroprotection is attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Synthesis Techniques

The synthesis of this compound typically involves multi-step reactions such as the Pictet–Spengler reaction and Bischler–Nepieralski cyclization. These methods allow for the introduction of various substituents that can enhance biological activity .

Structural Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of tetrahydroisoquinoline derivatives. Modifications at specific positions on the tetrahydroisoquinoline scaffold can lead to significant changes in receptor binding affinity and selectivity, which is essential for developing targeted therapies .

Dual-Acting Antidepressants

A study highlighted the development of a series of tetrahydroisoquinoline derivatives where one compound exhibited an 18-fold increase in binding affinity at the 5HT1A receptor compared to its predecessors. This finding suggests that strategic modifications can lead to more effective antidepressant candidates .

Neurodegenerative Disease Models

In preclinical models of neurodegeneration, tetrahydroisoquinoline derivatives have shown promise in reducing cognitive decline and improving synaptic function. For example, compounds have been tested in models of Alzheimer's disease where they demonstrated protective effects against amyloid-beta toxicity .

Data Table: Summary of Key Findings

Mecanismo De Acción

The mechanism of action of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride involves its interaction with various molecular targets. It can inhibit enzymes, modulate receptor activity, and interact with DNA . The compound’s effects are mediated through pathways involving neurotransmitter systems, oxidative stress, and cellular signaling .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Tetrahydroisoquinoline derivatives exhibit diverse pharmacological activities depending on their substituents and stereochemistry. Below is a detailed comparison of (1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride with analogous compounds:

Functional Group Impact on Bioactivity

Key Observations :

- Solubility: The dihydrochloride salt form of the target compound offers superior aqueous solubility compared to non-salt analogs like MM0081.29 or solifenacin intermediates.

- Stereochemical Sensitivity : Enantiomeric purity is critical for analogs like MM0081.28 and solifenacin intermediates, as demonstrated by resolution methods using tartaric acid .

Actividad Biológica

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride is a compound derived from the tetrahydroisoquinoline (THIQ) scaffold, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Tetrahydroisoquinoline Derivatives

Tetrahydroisoquinolines are a class of alkaloids known for their wide range of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects. The parent compound, THIQ, and its derivatives have been studied extensively for their interactions with various neurotransmitter systems and their potential in treating neurodegenerative diseases.

Neuroprotective Effects

Research indicates that THIQ derivatives exhibit neuroprotective properties. For instance, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone in animal models. This protection is attributed to its ability to modulate dopamine metabolism and reduce oxidative stress in neuronal cells .

Antidepressant Potential

The compound has been evaluated for its antidepressant-like effects. Studies have demonstrated that modifications in the THIQ structure can enhance binding affinity to serotonin receptors (5-HT1A), which are crucial in mood regulation. For example, a derivative of THIQ showed an 18-fold increase in binding affinity to the 5-HT1A receptor compared to its predecessors .

Anti-addictive Properties

In preclinical studies involving cocaine self-administration in rats, 1MeTIQ exhibited significant anti-addictive properties. It was found to alter dopamine signaling pathways associated with addiction behaviors .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ derivatives suggest that specific substitutions on the isoquinoline ring can profoundly influence biological activity. For example:

| Compound | Modification | Binding Affinity (5-HT1A) | Activity |

|---|---|---|---|

| THIQ | None | Baseline | Neuroprotective |

| 1MeTIQ | Methyl group | Increased | Neuroprotective & Anti-addictive |

| Modified THIQ | Various aryl substitutions | Up to 18-fold increase | Antidepressant |

This table summarizes how structural modifications can lead to enhanced biological activities.

Case Studies

Several studies have highlighted the efficacy of THIQ derivatives in various models:

- Neuroprotection Against MPTP : In rodent models, administration of 1MeTIQ reduced MPTP-induced dopaminergic neuron loss by modulating oxidative stress pathways.

- Antidepressant Activity : In forced swim tests, THIQ derivatives demonstrated reduced immobility time compared to controls, indicating potential antidepressant effects linked to serotonergic modulation.

- Anti-addictive Behavior : In studies with cocaine self-administration paradigms, THIQ analogs significantly reduced drug-seeking behavior in rats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.